Cas no 851405-18-0 (N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide)

N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide
- (1s,3s)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)adamantane-1-carboxamide
- CCG-28212
- F0611-0523
- 851405-18-0
- AKOS024587095
- N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide
- AB00669473-01
-
- インチ: 1S/C23H28N2O2/c1-14-2-3-18-10-19(21(26)25-20(18)6-14)4-5-24-22(27)23-11-15-7-16(12-23)9-17(8-15)13-23/h2-3,6,10,15-17H,4-5,7-9,11-13H2,1H3,(H,24,27)(H,25,26)
- InChIKey: CRYNAJQTPIAXBT-UHFFFAOYSA-N
- ほほえんだ: O=C(C12CC3CC(CC(C3)C1)C2)NCCC1C(NC2C=C(C)C=CC=2C=1)=O
計算された属性
- せいみつぶんしりょう: 364.215078140g/mol
- どういたいしつりょう: 364.215078140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 626
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 58.2Ų
N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0611-0523-5μmol |
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |
851405-18-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0523-15mg |
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |
851405-18-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0611-0523-2μmol |
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |
851405-18-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0611-0523-1mg |
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |
851405-18-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0611-0523-2mg |
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |
851405-18-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0611-0523-3mg |
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |
851405-18-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0523-10μmol |
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |
851405-18-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0523-20mg |
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |
851405-18-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0611-0523-20μmol |
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |
851405-18-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0523-10mg |
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |
851405-18-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamideに関する追加情報
N-2-(7-Methyl-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyladamantane-1-Carboxamide: A Comprehensive Overview
N-2-(7-Methyl-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyladamantane-1-Carboxamide, commonly referred to by its CAS number 851405-18-0, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a quinoline derivative with an adamantane moiety, making it a subject of interest for researchers exploring novel chemical entities with diverse applications.
The molecular structure of N-2-(7-Methyl-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyladamantane-1-Carboxamide is intriguing. The quinoline ring system, a heterocyclic aromatic compound, serves as a versatile scaffold for various functional groups. In this case, the quinoline is substituted with a methyl group at the 7-position and an oxo group at the 2-position, forming a dihydroquinoline structure. This arrangement not only enhances the compound's stability but also introduces potential sites for further functionalization. The ethyl group linking the quinoline moiety to the adamantane carboxamide further contributes to the compound's structural complexity and functional diversity.
Recent studies have highlighted the importance of such hybrid compounds in drug discovery. The adamantane group, known for its rigid and stable structure, is often utilized in medicinal chemistry to improve drug-like properties such as lipophilicity and bioavailability. In combination with the quinoline derivative, this compound exhibits promising pharmacokinetic profiles, making it a candidate for further exploration in therapeutic applications.
One of the most recent advancements in research involving CAS No 851405-18-0 is its potential role in targeting specific biological pathways. For instance, studies have shown that this compound may interact with certain enzymes or receptors involved in neurological disorders. The methyl substitution on the quinoline ring has been identified as a critical factor in modulating these interactions, suggesting that slight structural modifications could lead to more potent bioactive agents.
In addition to its pharmacological implications, N-2-(7-Methyl-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyladamantane has also been explored for its material science applications. The unique combination of an aromatic ring system and a rigid adamantane structure makes it an attractive candidate for use in advanced materials such as polymers or nanomaterials. Researchers are currently investigating its potential as a building block for self-assembling structures or high-performance composites.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the dihydroquinoline intermediate through oxidation reactions and subsequent coupling with the adamantane carboxamide via amide bond formation. Recent optimizations in these reaction conditions have significantly improved yields and purity levels, facilitating large-scale production for research purposes.
From an environmental standpoint, there is growing interest in understanding the ecological footprint of compounds like CAS No 851405. Researchers are evaluating its biodegradability and toxicity profiles to ensure that its use does not pose risks to ecosystems. Preliminary findings suggest that it exhibits low toxicity towards aquatic organisms under standard test conditions; however, further studies are required to confirm these results across different environmental scenarios.
In conclusion, N-[N-Ethyladamatane]Carboxamide derivative CAS 851405 represents a fascinating example of how structural complexity can be harnessed to create compounds with multifaceted applications. With ongoing advancements in synthetic methodologies and increasing insights into its biological activity, this compound is poised to play a significant role in both academic research and industrial development.
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